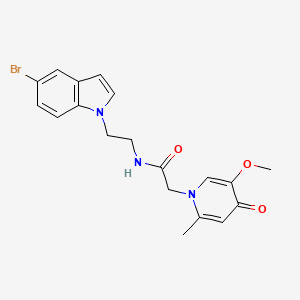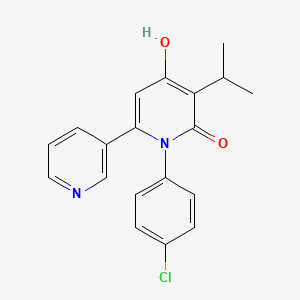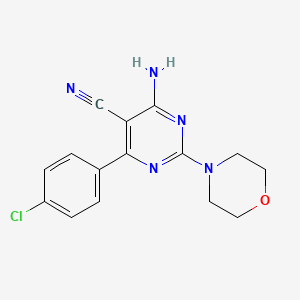![molecular formula C17H20F2N4O2 B13369968 N-cyclohexyl-1-[4-(difluoromethoxy)phenyl]-5-methyl-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13369968.png)
N-cyclohexyl-1-[4-(difluoromethoxy)phenyl]-5-methyl-1H-1,2,4-triazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cyclohexyl-1-[4-(difluoromethoxy)phenyl]-5-methyl-1H-1,2,4-triazole-3-carboxamide is a chemical compound with the molecular formula C17H20F2N4O2. It is a member of the triazole family, which is known for its broad range of applications in pharmaceuticals, agrochemicals, and material sciences .
Preparation Methods
The synthesis of N-cyclohexyl-1-[4-(difluoromethoxy)phenyl]-5-methyl-1H-1,2,4-triazole-3-carboxamide can be achieved through various synthetic routes. One common method involves the use of “Click” chemistry, which is a modular approach to chemical synthesis. This method typically involves the reaction of azides with alkynes to form 1,2,3-triazoles . Another approach involves the Suzuki–Miyaura cross-coupling reaction in an aqueous medium, which allows for the formation of the triazole ring . Industrial production methods may vary, but they generally follow similar principles of organic synthesis.
Chemical Reactions Analysis
N-cyclohexyl-1-[4-(difluoromethoxy)phenyl]-5-methyl-1H-1,2,4-triazole-3-carboxamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-cyclohexyl-1-[4-(difluoromethoxy)phenyl]-5-methyl-1H-1,2,4-triazole-3-carboxamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: It is being investigated for its potential therapeutic applications, including as an anti-cancer agent.
Industry: The compound is used in the production of dyes, photographic materials, and corrosion inhibitors.
Mechanism of Action
The mechanism of action of N-cyclohexyl-1-[4-(difluoromethoxy)phenyl]-5-methyl-1H-1,2,4-triazole-3-carboxamide involves its interaction with specific molecular targets and pathways. For example, as a carbonic anhydrase-II inhibitor, it binds to the active site of the enzyme, preventing it from catalyzing the conversion of carbon dioxide to bicarbonate . This inhibition can have various physiological effects, depending on the context in which the compound is used.
Comparison with Similar Compounds
N-cyclohexyl-1-[4-(difluoromethoxy)phenyl]-5-methyl-1H-1,2,4-triazole-3-carboxamide can be compared with other similar compounds, such as:
1-[4-(Difluoromethoxy)phenyl]ethanamine: This compound shares the difluoromethoxyphenyl group but differs in its overall structure and applications.
1-(4-(4-Fluorophenoxy)phenyl)ethanamine: Another similar compound with different substituents on the phenyl ring. The uniqueness of this compound lies in its specific triazole ring structure and its potential as a carbonic anhydrase-II inhibitor.
Properties
Molecular Formula |
C17H20F2N4O2 |
|---|---|
Molecular Weight |
350.36 g/mol |
IUPAC Name |
N-cyclohexyl-1-[4-(difluoromethoxy)phenyl]-5-methyl-1,2,4-triazole-3-carboxamide |
InChI |
InChI=1S/C17H20F2N4O2/c1-11-20-15(16(24)21-12-5-3-2-4-6-12)22-23(11)13-7-9-14(10-8-13)25-17(18)19/h7-10,12,17H,2-6H2,1H3,(H,21,24) |
InChI Key |
MBLDPWRSBKLMEE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=NN1C2=CC=C(C=C2)OC(F)F)C(=O)NC3CCCCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-Methoxy[1,1'-biphenyl]-2,4'-disulfonamide](/img/structure/B13369890.png)

![Dimethyl 2-({[1-benzyl-4-(formylamino)-4-piperidinyl]carbonyl}amino)terephthalate](/img/structure/B13369907.png)
![N-[5-chloro-2-(1-hydroxy-1-methylethyl)phenyl]acetamide](/img/structure/B13369908.png)
![Ethyl 2-{[2-(2-hydroxyphenyl)imidazo[1,2-a]pyrimidin-3-yl]amino}benzoate](/img/structure/B13369916.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-1-[4-(difluoromethoxy)phenyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13369923.png)



![Methyl 2-({2-[4-(methoxycarbonyl)phenyl]imidazo[1,2-a]pyrazin-3-yl}amino)benzoate](/img/structure/B13369958.png)
![1-(1,3-benzodioxol-5-ylmethyl)-3-[2-(2,4-dimethoxyphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B13369959.png)


